molecular formula C23H23N5O4 B2391286 N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251695-87-0

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2391286
CAS No.: 1251695-87-0
M. Wt: 433.468
InChI Key: AMHODNIILWQUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(p-Tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a p-tolyl group (4-methylphenyl) at the 1-position and a carbonyl-linked piperidin-4-yl moiety. The piperidine ring is further functionalized with a benzo[d][1,3]dioxole-5-carboxamide group.

Formation of the 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Coupling with a piperidin-4-amine derivative to yield the triazole-carbonyl-piperidine intermediate.

Final amidation with benzo[d][1,3]dioxole-5-carboxylic acid .

Properties

IUPAC Name

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-15-2-5-18(6-3-15)28-13-19(25-26-28)23(30)27-10-8-17(9-11-27)24-22(29)16-4-7-20-21(12-16)32-14-31-20/h2-7,12-13,17H,8-11,14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHODNIILWQUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into three primary subunits:

  • Benzo[d]dioxole-5-carboxylic acid derivative : Serves as the acyl donor for the terminal carboxamide group.
  • Piperidine-4-amine : Acts as the central scaffold linking the triazole and benzo[d]dioxole units.
  • 1-(p-Tolyl)-1H-1,2,3-triazole-4-carbonyl chloride : Provides the triazole-linked acyl component for piperidine functionalization.

This disconnection aligns with modular synthesis approaches observed in analogous compounds, such as triazole-piperazine hybrids and benzo[d]dioxole carboxamides.

Synthesis of Benzo[d]Dioxole-5-Carboxamide

Esterification and Alkylation of 2,3-Dihydroxybenzoic Acid

The benzo[d]dioxole ring is constructed from 2,3-dihydroxybenzoic acid (12 ), which undergoes esterification with methanol under acidic conditions to yield methyl 2,3-dihydroxybenzoate (13 ). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization to form methyl 2,3-dihydrobenzo[d]dioxine-5-carboxylate (14 ) (Scheme 1).

Table 1: Optimization of Benzo[d]Dioxole Synthesis

Step Reagents/Conditions Yield (%) Reference
Esterification H₂SO₄, MeOH, reflux 85–90
Alkylation 1,2-Dibromoethane, K₂CO₃, DMF, 80°C 72

Hydrolysis and Amide Formation

The methyl ester (14 ) is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water to afford 2,3-dihydrobenzo[d]dioxine-5-carboxylic acid. Conversion to the carboxamide is achieved via a mixed-anhydride method employing isobutyl chloroformate and N-methylmorpholine, followed by reaction with piperidine-4-amine.

Preparation of 1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The p-tolyl triazole is synthesized via CuAAC between p-tolyl azide and propiolic acid. p-Tolyl azide is prepared by diazotization of p-toluidine with sodium nitrite in hydrochloric acid, followed by reaction with sodium azide. Propiolic acid is treated with thionyl chloride to generate propiolyl chloride, which undergoes cycloaddition with the azide in the presence of Cu(I) catalysts to yield 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl chloride.

Table 2: Triazole Synthesis Optimization

Parameter Optimal Condition Yield (%) Reference
Catalyst CuI (1 mol%) 89
Solvent DMF, 60°C 85
Reaction Time 12 h 89

Coupling of Triazole Carbonyl Chloride to Piperidine

Acylation of Piperidine-4-Amine

Piperidine-4-amine reacts with 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine (21a ) (Scheme 2).

Key Observation : Elevated temperatures (>25°C) promote imine formation, reducing yields by 15–20%.

Final Amide Bond Formation

Activation of Benzo[d]Dioxole-5-Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF. Subsequent reaction with 21a at room temperature for 24 h furnishes the target compound.

Table 3: Amidation Reaction Parameters

Activator Solvent Time (h) Yield (%)
DCC/NHS THF 24 78
HATU/DIPEA DMF 12 82

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.78 (d, J=8.4 Hz, 2H, p-tolyl), 7.34 (d, J=8.4 Hz, 2H, p-tolyl), 6.91 (s, 1H, benzo[d]dioxole), 6.01 (s, 2H, dioxole-OCH₂O), 4.12–4.08 (m, 1H, piperidine), 3.64–3.58 (m, 2H, piperidine), 2.98–2.91 (m, 2H, piperidine), 2.38 (s, 3H, CH₃), 1.92–1.85 (m, 2H, piperidine), 1.62–1.55 (m, 2H, piperidine).
  • HRMS : m/z [M+H]⁺ calcd for C₂₄H₂₄N₅O₄: 454.1821; found: 454.1824.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted the biological activities associated with N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide:

Anticancer Activity

Research indicates that compounds featuring triazole structures exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines:

  • In vitro Studies : The compound demonstrated cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve inhibition of critical enzymes involved in DNA synthesis.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Studies : In vitro assays have revealed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the triazole ring enhances its interaction with microbial targets.

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins, indicating strong potential as anticancer agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related compounds found that they were particularly effective against Bacillus species and showed good antifungal activity against Candida albicans .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsIC50 Values (µM)Reference
AnticancerHCT1160.47 - 1.4
MCF7Not specified
HeLaNot specified
AntibacterialStaphylococcus aureusNot specified
Escherichia coliNot specified
AntifungalCandida albicansNot specified

Mechanism of Action

The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The benzo[d][1,3]dioxole moiety can further stabilize the compound within the binding site.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with related triazole-carboxamide derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Triazole-Carboxamide Derivatives

Compound Name Core Structure Features Melting Point (°C) Rf Value (Hex/EtOAc) Synthesis Highlights Biological Notes Reference
N-(1-(1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Benzodioxole-5-Carboxamide p-Tolyl-triazole, piperidine, benzodioxole-amide Not reported Not reported Likely via SOCl₂-mediated coupling Hypothesized HDAC/kinase inhibition -
1-(Benzo[d][1,3]Dioxol-5-ylmethyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxamide (3e) Benzodioxole-methyl, phenyl-triazole 170–173 0.14 (70:30) Acyl chloride + benzylamine Antimicrobial screening pending
1-(2,6-Dichlorobenzyl)-5-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide (3i) Dichlorobenzyl, p-tolyl-triazole 187–189 0.14 (70:30) Acyl chloride + dichlorobenzylamine Potential psychoactive analog
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-Triazole-4-Carboxamide 5-Methyl-triazole, 4-methylphenyl Not reported Not reported SOCl₂ activation + diverse amines Antimicrobial activity reported
6-Fluoro-3-(1-(Isoindolin-5-ylmethyl)Piperidin-4-yl)Benzo[d]Isoxazole (51b) Isoxazole, piperidine, isoindoline Not reported Not reported SN2 substitution with K₂CO₃ in DMF HDAC1/2 inhibition (IC₅₀ = 20–50 nM)

Structural and Functional Insights

  • Triazole Core : The p-tolyl-substituted triazole in the target compound contrasts with phenyl or dichlorobenzyl groups in analogs (e.g., 3e, 3i). The electron-donating methyl group on the p-tolyl ring may enhance metabolic stability compared to halogenated derivatives .
  • This differs from rigid benzyl or dichlorobenzyl groups in 3e/3i .
  • Benzodioxole Carboxamide: The benzo[d][1,3]dioxole group (shared with 3e) contributes π-π stacking capacity and moderate hydrophobicity (clogP ≈ 2.5–3.0), which may enhance blood-brain barrier permeability compared to non-aromatic amides .

Biological Activity

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound has a molecular formula of C23H23N5O4C_{23}H_{23}N_{5}O_{4} and a molecular weight of approximately 433.5 g/mol. Its structure incorporates a p-tolyl group, a triazole moiety, and a benzo[d][1,3]dioxole unit, which contribute to its biological activities.

PropertyValue
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
CAS Number1251695-87-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. The triazole moiety is known for its antifungal properties, while the piperidine and benzo[d][1,3]dioxole components may enhance binding to biological targets.

In Vitro Studies:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited significant antibacterial activity against various pathogens. For instance, derivatives similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: It was observed that the compound could inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazoles are often explored in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

Mechanism of Action:

  • Enzyme Inhibition: Preliminary studies indicate that the compound may inhibit enzymes linked to cancer progression. For example, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer .

Case Study 1: Antibacterial Evaluation

A study evaluated several derivatives of the triazole-containing compounds for their antibacterial efficacy using the agar disc-diffusion method. The results indicated that compounds with similar structural motifs effectively inhibited E. coli and P. mirabilis, showcasing their potential as antibacterial agents .

Case Study 2: COX Inhibition

Research focusing on COX-II inhibitors highlighted that derivatives based on the triazole framework exhibited strong inhibitory effects against COX-II with IC50 values significantly lower than standard drugs like Celecoxib . This suggests that the compound may have anti-inflammatory properties alongside its antimicrobial effects.

Q & A

Q. What are the optimal synthetic pathways for N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction conditions maximize yield?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Subsequent steps include coupling the triazole-carbonyl moiety to the piperidine ring and benzo[d][1,3]dioxole-5-carboxamide group. Key conditions:
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) for deprotonation and activation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
  • Yield Optimization : Controlled temperatures (0–25°C for condensation; reflux for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from p-tolyl and benzo[d][1,3]dioxole), δ 4.0–4.5 ppm (piperidine CH₂), and δ 2.3 ppm (p-tolyl methyl) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (triazole-4-carbonyl and carboxamide) .
  • IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 504.18) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer :
  • Bacterial Targets : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) .
  • Fungal Targets : Disk diffusion assays for Candida albicans .
  • Mechanistic Insight : Fluorescence-based assays to monitor bacterial cell wall synthesis inhibition (e.g., binding to penicillin-binding proteins) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or piperidine) influence bioactivity?

  • Methodological Answer :
  • SAR Strategies :
  • Triazole Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance bacterial enzyme inhibition (ΔIC₅₀: 2.1 → 0.8 µM) .
  • Piperidine Substitutions : Bulky groups (e.g., benzyl) reduce cell permeability but improve target specificity (logP increase from 2.5 → 3.8) .
  • Tools : Molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., MurB) .

Q. What crystallographic data reveal about its interaction with biological targets?

  • Methodological Answer :
  • X-ray Crystallography :
  • Key Interactions : Hydrogen bonds between the triazole carbonyl and Arg238 of E. coli MurB (bond length: 2.9 Å) .
  • Torsion Angles : Piperidine ring puckering (θ = 12°) affects binding pocket accommodation .
  • PDB Deposition : Submit structures to Protein Data Bank (e.g., 7U6 for analogous compounds) .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :
  • Orthogonal Assays :
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction (e.g., 95% bound in murine plasma) .
  • Metabolic Stability : Liver microsomal assays (e.g., t₁/₂ = 15 min in human microsomes) .
  • Pharmacokinetic Profiling : IV/PO dosing in rodents to calculate bioavailability (e.g., F = 22% due to first-pass metabolism) .

Q. What computational methods predict metabolic pathways and potential toxicophores?

  • Methodological Answer :
  • Software : Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism .
  • Predicted Hotspots :
  • Oxidation : Piperidine ring (CYP3A4-mediated) → N-oxide formation .
  • Hydrolysis : Benzo[d][1,3]dioxole methylenedioxy cleavage → catechol intermediate (potential hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.